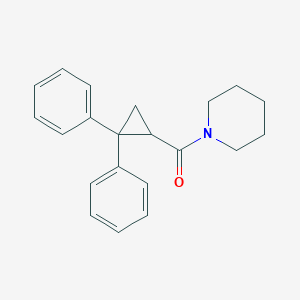
(2,2-Diphenylcyclopropyl)-piperidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Diphenylcyclopropyl)-piperidin-1-ylmethanone is a chemical compound with the molecular formula C21H23NO and a molecular weight of 305.41342 g/mol . This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry and synthetic organic chemistry . Piperidine derivatives are widely used in pharmaceuticals and have various biological activities .
Vorbereitungsmethoden
The synthesis of (2,2-Diphenylcyclopropyl)-piperidin-1-ylmethanone involves several steps, typically starting with the preparation of the cyclopropylcarbonyl intermediate. One common method involves the reaction of diphenylcyclopropyl ketone with piperidine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, like tetrahydrofuran (THF), at low temperatures to ensure high yield and purity .
Industrial production methods may involve continuous flow reactions, which offer advantages in terms of scalability and efficiency . These methods often use catalysts to enhance the reaction rate and selectivity, making the process more cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
(2,2-Diphenylcyclopropyl)-piperidin-1-ylmethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2,2-Diphenylcyclopropyl)-piperidin-1-ylmethanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2,2-Diphenylcyclopropyl)-piperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
(2,2-Diphenylcyclopropyl)-piperidin-1-ylmethanone can be compared with other similar compounds, such as:
Piperidine: A simpler structure with a wide range of applications in medicinal chemistry.
Diphenylcyclopropyl ketone: An intermediate used in the synthesis of various piperidine derivatives.
Icaridin: A piperidine derivative used as an insect repellent.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules and a potential therapeutic agent.
Eigenschaften
Molekularformel |
C21H23NO |
|---|---|
Molekulargewicht |
305.4g/mol |
IUPAC-Name |
(2,2-diphenylcyclopropyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C21H23NO/c23-20(22-14-8-3-9-15-22)19-16-21(19,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,19H,3,8-9,14-16H2 |
InChI-Schlüssel |
KEJDRIIGRYBQFO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-methylphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B414410.png)
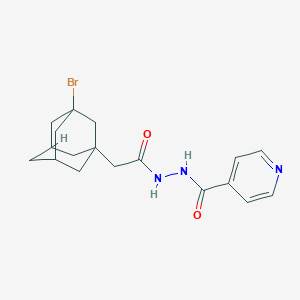
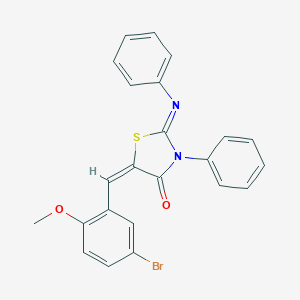
![N-[1-[(benzylamino)carbonyl]-2-(1,3-diphenyl-1H-pyrazol-4-yl)vinyl]benzamide](/img/structure/B414417.png)
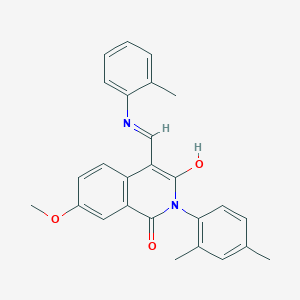
![2-(4-bromophenyl)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B414421.png)
![4-bromo-N-[2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B414424.png)
![Ethyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B414425.png)
![(2Z)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(2-oxoindol-3-yl)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B414426.png)
![Ethyl 2-({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B414429.png)
![4-bromo-N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]benzamide](/img/structure/B414430.png)
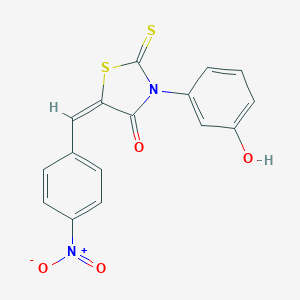
![5-[4-(Dimethylamino)benzylidene]-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B414432.png)
![N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B414433.png)
